molecular formula C16H18N4OS B2487287 N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide CAS No. 2380142-34-5

N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide

Cat. No. B2487287
M. Wt: 314.41
InChI Key: LEZLBYUNIZZVQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide, commonly known as TPCA-1, is a small molecule inhibitor that has gained attention in the scientific community for its potential in cancer treatment. TPCA-1 is a highly specific inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which is known to play a crucial role in cancer development and progression.

Mechanism Of Action

TPCA-1 acts as a highly specific inhibitor of the NF-κB pathway by preventing the phosphorylation and degradation of inhibitor of kappa B (IκB) proteins. This prevents the translocation of NF-κB to the nucleus, where it promotes the transcription of genes involved in cell survival, proliferation, and inflammation.

Biochemical And Physiological Effects

TPCA-1 has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, TPCA-1 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. TPCA-1 has also been shown to inhibit the growth of bacteria and viruses, indicating its potential as an antimicrobial agent.

Advantages And Limitations For Lab Experiments

One of the major advantages of TPCA-1 is its high specificity for the NF-κB pathway, which reduces the risk of off-target effects. TPCA-1 is also relatively easy to synthesize and has good stability. However, TPCA-1 has limited solubility in water, which can make it difficult to use in some experimental settings.

Future Directions

There are several potential future directions for research involving TPCA-1. One area of interest is the development of TPCA-1 analogs with improved solubility and bioavailability. Another potential direction is the use of TPCA-1 in combination with other anti-cancer agents to enhance its therapeutic efficacy. Additionally, further studies are needed to fully understand the anti-inflammatory and antimicrobial properties of TPCA-1.

Synthesis Methods

The synthesis of TPCA-1 involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 4-amino-2-chloro-5-nitrothiophene, which is then reacted with 4-cyanopyridine to produce 4-amino-2-(4-cyanopyridin-2-yl)thiophene. The final step involves the reaction of 4-amino-2-(4-cyanopyridin-2-yl)thiophene with cyclohex-3-ene-1-carbonyl chloride to produce TPCA-1.

Scientific Research Applications

TPCA-1 has been extensively studied in various cancer models, including breast, prostate, and pancreatic cancer. Studies have shown that TPCA-1 inhibits the growth and survival of cancer cells by suppressing the NF-κB pathway, which is known to promote cell proliferation and survival. TPCA-1 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, indicating its potential as a combination therapy.

properties

IUPAC Name

N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c21-16(11-4-2-1-3-5-11)19-12-8-20(9-12)15-14-13(6-7-22-14)17-10-18-15/h1-2,6-7,10-12H,3-5,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZLBYUNIZZVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)cyclohex-3-ene-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.